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Introduction and Degradation Conditions

Osimertinib mesylate is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR

mutations. As pharmaceutical scientists seek to understand the stability profile of this important therapeutic

agent, forced degradation studies have become an essential component of drug development and quality

control processes. These studies help identify potential degradation products that could form during storage

or manufacturing, providing critical information for formulation development and establishing appropriate

shelf-life specifications. The application of advanced analytical techniques such as liquid chromatography-

high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy

has enabled comprehensive characterization of osimertinib's degradation behavior under various stress

conditions.

Recent studies have demonstrated that osimertinib undergoes significant degradation when subjected to

acidic, alkaline, and oxidative stress conditions, while remaining relatively stable under photolytic and

thermal stress. A systematic forced degradation study revealed the formation of eight distinct degradation

products (DPs), with alkaline conditions producing an unusual oxidative degradation product that warrants

particular attention. The structural elucidation of these degradation products is essential not only for
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regulatory compliance but also for understanding the potential toxicological implications of these

compounds, especially since in silico prediction tools have flagged both osimertinib and most of its

degradation products for mutagenicity structural alerts [1].

Table 1: Summary of Osimertinib Stress Degradation Conditions and Results

Stress Condition Degradation Extent Number of Major DPs Key Degradation Product

Acidic Significant 2 DP1

Alkaline Significant 3 DP2 (pH-mediated oxidative)

Oxidative Significant 2 DP3

Photolytic Slight 1 DP4

Thermal Stable - -

Neutral Stable - -

Analytical Separation and Structural Elucidation

LC-HRMS Conditions and Parameters

The separation and identification of osimertinib degradation products requires optimized chromatographic

conditions to achieve adequate resolution of all compounds. Researchers have successfully employed

reversed-phase high-performance liquid chromatography (RP-HPLC) using an X-Bridge C18 column

with a mobile phase consisting of ammonium acetate (pH adjusted to 7.50 with ammonia) and acetonitrile.

This slightly basic pH condition is particularly important for achieving optimal peak shape and separation

of the various degradation products, especially the alkaline-mediated compounds. The LC system is coupled

to a high-resolution mass spectrometer capable of providing accurate mass measurements that are essential

for determining the elemental composition of the degradation products and their fragments [1].
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The HRMS analysis typically employs electrospray ionization (ESI) in positive mode, which has been

shown to provide excellent ionization efficiency for osimertinib and its degradation products. The mass

spectrometer is operated at a resolution power sufficient to distinguish between compounds with similar

mass-to-charge ratios, typically greater than 30,000 full width at half maximum (FWHM). This high

resolution is crucial for confident identification of degradation products, especially when dealing with

isobaric compounds that may have the same nominal mass but different exact masses. Data-dependent

acquisition methods are often employed, where the top N most intense ions from the full scan are selected

for tandem mass spectrometry (MS/MS) analysis to obtain structural information through fragmentation

patterns [1] [2].

Structural Elucidation Techniques

The structural characterization of osimertinib degradation products relies on a combination of LC-HRMS

and NMR techniques. Initially, the accurate mass measurements from HRMS provide the molecular

formulas of the degradation products and their fragment ions. Comparison of the MS/MS spectra of the

degradation products with that of the parent osimertinib molecule allows researchers to identify key

structural modifications and propose potential sites of degradation. For the unambiguous identification of

regioisomeric degradation products, particularly those involving similar mass shifts but different positions of

modification, one-dimensional (1D) and two-dimensional (2D) NMR studies are indispensable [1].

A particularly innovative approach applied to osimertinib degradation products involves the use of the

Meisenheimer rearrangement reaction in atmospheric pressure chemical ionization (APCI) mode to

unambiguously assign the position of N-oxide formation, marking the first time such a technique has been

applied to this compound. NMR analysis, including (^1)H NMR, (^{13})C NMR, COSY, HSQC, and

HMBC experiments, provides comprehensive structural information that confirms the connectivity of

atoms and the specific positions of modifications in the degradation products. This multi-technique approach

has been particularly valuable in characterizing an unusual alkaline pH-mediated oxidative degradation

product (DP2) that forms through an unexpected reaction pathway under alkaline conditions [1].

Table 2: Key Analytical Techniques for Structural Elucidation of Degradation Products
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Analytical Technique Key Information Obtained Application in Osimertinib Study

LC-HRMS Accurate mass, elemental
composition

Determination of molecular formulas
of DPs

MS/MS Fragmentation patterns Structural insights through
characteristic fragments

1D NMR ((^1)H, (^{13})C) Hydrogen and carbon
environment

Proton and carbon counting,
functional groups

2D NMR (COSY, HSQC,
HMBC)

Atomic connectivity, through-bond
correlations

Regioisomer distinction, structure
confirmation

Meisenheimer
Rearrangement

N-oxide position assignment Specific identification of N-oxide
formation sites

Degradation Pathways and Toxicological Implications

Mechanisms of Degradation

Osimertinib undergoes distinct degradation pathways depending on the stress condition applied. Under

acidic conditions, the molecule is particularly susceptible to hydrolytic cleavage at specific sites, leading to

the formation of two primary degradation products. Alkaline conditions promote an unusual oxidative

degradation that results in at least three significant degradation products, including the notably complex

DP2. The mechanism of this alkaline pH-mediated oxidative degradation involves initial deprotonation of

susceptible functional groups followed by oxidation, resulting in products that differ from those formed

under standard oxidative conditions. Oxidative stress using hydrogen peroxide typically targets electron-rich

centers in the molecule, such as sulfur atoms or aromatic systems, leading to the formation of N-oxides or

other oxygenated species [1].

The structural diversity of osimertinib degradation products highlights the molecule's complexity and the

presence of multiple labile sites. The morpholino group and the acrylamide moiety have been identified as

particularly susceptible to degradation under various stress conditions. Understanding these degradation
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pathways is essential for pharmaceutical scientists seeking to develop stable formulations of osimertinib, as

it informs the selection of appropriate excipients, packaging materials, and storage conditions that can

minimize these degradation pathways throughout the product's shelf life [1].

Metabolic and Toxicological Considerations

In addition to the forced degradation products, the metabolic fate of osimertinib in biological systems is of

significant clinical importance. Osimertinib is primarily metabolized to two active metabolites, AZ7550 and

AZ5104, which circulate at approximately 10% of osimertinib levels at steady state but exhibit distinct

pharmacological profiles. AZ5104, the N-demethylated metabolite of osimertinib, has been associated with

increased toxicity concerns due to its reduced selectivity for mutant EGFR over wild-type EGFR,

potentially contributing to adverse effects such as rash and diarrhea. This understanding has prompted efforts

to develop novel osimertinib analogs with modified headpieces that minimize the formation of this less

selective metabolite while maintaining efficacy against the target mutations [3] [4].

The toxicological implications of both degradation products and metabolites have been evaluated using in

silico prediction tools such as DEREK and Sarah, which assess potential mutagenic structural alerts.

Concerningly, these in silico tools have predicted that not only osimertinib itself but also most of its

degradation products contain structural features associated with mutagenicity. These predictions highlight the

importance of comprehensive characterization of degradation products and the establishment of

appropriate control strategies to ensure patient safety. Furthermore, they emphasize the need for ongoing

monitoring of both the parent drug and its degradation products throughout the drug product lifecycle [1]

[4].
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Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are conducted to deliberately expose osimertinib mesylate to various stress

conditions that exceed normal storage situations, providing insight into the molecule's inherent stability and

degradation pathways. These studies should be designed in accordance with ICH guidelines Q1A(R2) and

Q1B to ensure comprehensive evaluation of the drug's stability characteristics. The protocol involves

subjecting osimertinib to hydrolytic (acidic, alkaline, neutral), oxidative, photolytic, and thermal stress

conditions to generate representative degradation products that might form during long-term storage [1].

Acidic and Alkaline Hydrolysis: Prepare separate solutions of osimertinib mesylate (1 mg/mL) in

0.1 M hydrochloric acid and 0.1 M sodium hydroxide, respectively. Heat the solutions at 60°C for 24
hours in sealed containers to prevent evaporation. Neutralize the solutions after the stress period

before analysis.
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Oxidative Degradation: Prepare a solution of osimertinib mesylate (1 mg/mL) in 3% hydrogen
peroxide and allow it to stand at room temperature for 24 hours. Protect from light during the stress
period.

Photolytic Degradation: Expose a solid sample of osimertinib mesylate to visible and UV light
providing an overall illumination of not less than 1.2 million lux hours and an integrated near

ultraviolet energy of not less than 200 watt hours/square meter as per ICH guidelines.
Thermal Degradation: Expose solid osimertinib mesylate to dry heat at 60°C for 30 days in a

stability chamber.
Neutral Hydrolysis: Prepare a solution of osimertinib mesylate in water and heat at 60°C for 24
hours to evaluate susceptibility to neutral hydrolysis.

After subjecting the drug substance to these stress conditions, analyze the samples using the developed LC-

HRMS method to separate and identify the degradation products. Compare the chromatographic profiles

with those of unstressed samples to identify degradation peaks. Determine the percentage degradation by

comparing the peak areas of the parent drug before and after stress [1].

LC-HRMS Analysis Protocol

The LC-HRMS method for analyzing osimertinib degradation products requires careful optimization to

achieve adequate separation of all degradation products while maintaining compatibility with mass

spectrometric detection. The following protocol has been demonstrated to effectively separate osimertinib

from its eight major degradation products and can be adopted for routine analysis of forced degradation

samples [1] [3].

Chromatographic Conditions:

Column: X-Bridge C18 (150 × 4.6 mm, 3.5 µm) or equivalent

Mobile Phase A: 10 mM ammonium acetate buffer, pH adjusted to 7.50 with ammonia solution
Mobile Phase B: Acetonitrile

Gradient Program: Initial 20% B, linear gradient to 80% B over 25 minutes, hold at 80% B for 5
minutes, then re-equilibrate to initial conditions

Flow Rate: 1.0 mL/min with split to MS interface (approximately 1:3 ratio)
Column Temperature: 25°C

Injection Volume: 10 µL
Autosampler Temperature: 5°C

Mass Spectrometric Conditions:

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 11 Tech Support

https://www.smolecule.com/products/s002900?utm_src=pdf-body
https://www.smolecule.com/products/s002900?utm_src=pdf-body
https://www.smolecule.com/products/s002900?utm_src=pdf-body
https://www.smolecule.com/products/s002900?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36895152/
https://pubmed.ncbi.nlm.nih.gov/36895152/
https://www.sciencedirect.com/science/article/abs/pii/S0731708525000032
https://www.smolecule.com/products/s002900?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ionization Mode: Electrospray ionization (ESI) positive mode

Resolution Power: >30,000 FWHM
Scan Range: m/z 100-1000

Source Temperature: 120°C
Desolvation Temperature: 350°C

Cone Gas Flow: 50 L/hour
Desolvation Gas Flow: 800 L/hour

Capillary Voltage: 3.0 kV
Cone Voltage: 30 V

Collision Energy: Ramp from 10-40 eV for MS/MS experiments
Data Acquisition: Full scan MS combined with data-dependent MS/MS

Sample Preparation:

Prepare stock solutions of osimertinib and stress samples at approximately 1 mg/mL in
methanol

Dilute to working concentration of 100 µg/mL with mobile phase
Filter through 0.22 µm PVDF syringe filter before injection

This method provides excellent separation of osimertinib from its degradation products while maintaining

peak symmetry and adequate sensitivity for detection and characterization of minor degradation products.

The slightly basic pH of the mobile phase is critical for achieving optimal separation of the degradation

products, particularly those formed under alkaline conditions [1].

Structural Elucidation Protocol

The comprehensive characterization of degradation products requires a systematic approach combining

HRMS and NMR techniques. This protocol outlines the step-by-step procedure for elucidating the structures

of osimertinib degradation products, from initial detection to definitive structural confirmation [1].

Step 1: Detection and Preliminary Characterization

Analyze stressed samples using the LC-HRMS method described above

Identify potential degradation products by comparing chromatograms with unstressed samples
Record accurate masses of molecular ions and fragment ions for each degradation product

Determine elemental compositions using mass accuracy of <5 ppm and isotope pattern
matching
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Step 2: Isolation and Purification

Scale up stress studies to generate sufficient quantities of major degradation products
Use preparative HPLC with the same stationary phase but modified gradient for larger sample

loading
Collect individual degradation product peaks and evaporate to dryness under reduced pressure

Assess purity of isolated compounds using analytical LC-HRMS before proceeding to NMR
analysis

Step 3: NMR Analysis

Dissolve purified degradation products in appropriate deuterated solvents (typically DMSO-d6
or CDCl3)

Acquire (^1)H NMR spectra with sufficient scans to achieve good signal-to-noise ratio
Acquire (^{13})C NMR spectra using extended scan numbers to overcome sensitivity limitations

Perform 2D NMR experiments including COSY, HSQC, and HMBC to establish connectivity
Compare NMR spectra with those of the parent compound to identify structural modifications

Step 4: Structure Confirmation

Correlate MS fragmentation patterns with NMR-derived structural information
For N-oxide formation, employ Meisenheimer rearrangement in APCI mode to confirm position

Propose definitive structures for each degradation product
Verify proposed structures through computational chemistry approaches or comparison with

synthetic standards when available

This multi-technique approach ensures confident identification of degradation products, including

regioisomers that would be indistinguishable by mass spectrometry alone. The application of the

Meisenheimer rearrangement is particularly valuable for confirming the position of N-oxide formation,

which has been successfully applied to osimertinib degradation products [1].

Table 3: Summary of Analytical Method Validation Parameters for Osimertinib Quantification

Validation Parameter Acceptance Criteria Osimertinib Method Performance

Linearity R² > 0.99 Meets criteria across validated range

Accuracy 85-115% Within acceptance criteria
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Validation Parameter Acceptance Criteria Osimertinib Method Performance

Precision (%RSD) <15% Meets criteria

| LLOQ | 5 ng/mL (MALDI-MS) Varies (LC-MS/MS) | Achieved in validated methods | | Selectivity | No

interference from matrix | Demonstrated in human plasma | | Long-term Stability | Consistent performance |

>12 months at -80°C |

Conclusion

The comprehensive characterization of osimertinib degradation products through LC-HRMS and NMR

techniques provides invaluable insights into the stability profile of this important anticancer drug. The

identification of eight major degradation products under various stress conditions, coupled with the

elucidation of their structures and formation pathways, contributes significantly to our understanding of the

molecule's chemical behavior. Furthermore, the application of in silico toxicity prediction tools has raised

important considerations regarding the potential mutagenic structural alerts present in both the parent drug

and its degradation products.

These findings have direct implications for pharmaceutical development, quality control, and regulatory

compliance of osimertinib formulations. The analytical methods and protocols described in these application

notes provide a robust framework for researchers engaged in stability studies of osimertinib and related

tyrosine kinase inhibitors. As the clinical use of osimertinib continues to expand, particularly in first-line

treatment settings, ensuring the pharmaceutical quality and understanding the stability characteristics of

this drug substance becomes increasingly important for patient safety and therapeutic efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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